Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate
Description
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate (CAS: 1019462-75-9) is a fluorinated and chlorinated quinoline derivative with a methyl substituent at the 8-position. The compound’s structure combines halogen atoms (Cl, F) and a methyl group, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11ClFNO2 |
|---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
YFALHVWBJPIDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Quinoline Core Formation
A common starting material is 2-amino-4-methylbenzotrifluoride, which undergoes condensation with ethyl acetoacetate under acidic conditions to form the quinoline skeleton. This step typically employs polyphosphoric acid (PPA) as a cyclizing agent at 120–140°C, yielding ethyl 8-methylquinoline-3-carboxylate.
Reaction Conditions :
Regioselective Fluorination
Fluorination at the 5-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at C8 directing fluorination to C5 through steric and electronic effects.
Optimized Parameters :
-
Reagent: Selectfluor® (2.2 equiv)
-
Solvent: Acetonitrile
-
Temperature: 80°C, 12 hours
-
Yield: 55–60%
Chlorination at C4
Chlorination is performed using phosphorus oxychloride (POCl₃) under reflux. The ester group at C3 activates the ring toward electrophilic attack, favoring chlorination at C4.
Procedure :
-
Reagent: POCl₃ (5 equiv)
-
Temperature: 100°C, 3.5 hours
-
Workup: Quenching with ice-water, extraction with ethyl acetate
One-Pot Catalytic Synthesis
A patent (WO2015198349A1) describes a streamlined one-pot method using rhodium acetate as a catalyst. This approach reduces purification steps and improves atom economy.
Reaction Scheme
-
Substrates : 4-chloro-5-fluoroaniline and ethyl propiolate.
-
Catalyst : Rhodium acetate (2 mol%).
-
Conditions : Formic acid as a solvent, 20–30°C for 5–6 hours.
Key Advantages :
Mechanistic Insight :
The rhodium catalyst facilitates [4+2] cycloaddition between the aniline and propiolate, followed by dehydrogenation to form the quinoline ring. Subsequent esterification and halogen retention are achieved in situ.
Comparative Analysis of Chlorination Agents
| Chlorination Agent | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| POCl₃ | 100°C, 3.5 h | 85–90 | >95 | |
| SOCl₂ | Reflux, 8 h | 70–75 | 90 | |
| NCS (in DMF) | 80°C, 12 h | 60–65 | 85 |
Phosphorus oxychloride (POCl₃) emerges as the superior agent due to higher yields and shorter reaction times, though it requires careful handling due to toxicity.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:4 v/v). The ester group’s polarity facilitates separation from non-polar byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can bind to enzyme active sites, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, leading to variations in physicochemical properties and reactivity:
*Estimated based on structural analogs.
Physicochemical Properties
- Molecular Weight: Halogen substituents (Cl, F, Br) significantly increase molecular weight compared to non-halogenated analogs. For example, bromine substitution raises the molecular weight to 347.56 g/mol .
- Polarity: Hydroxyl and methoxy groups enhance polarity, as seen in Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (C₁₂H₉ClFNO₃) and Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate .
Research Implications
The methyl group at the 8-position in this compound may offer advantages in drug design, such as reduced metabolism or enhanced target binding compared to halogen-only analogs. However, substituent choice (e.g., bromine vs. methoxy) must balance solubility, stability, and bioavailability. Further studies on crystallography (using tools like SHELX ) and biological activity are needed to validate these hypotheses.
Biological Activity
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H10ClFNO2
Molecular Weight : 249.67 g/mol
Key Features : The compound features a chloro group at position 4, a fluoro group at position 5, and a methyl group at position 8 of the quinoline ring system.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Quinoline Core : Utilizing starting materials like isatoic anhydride and ethyl acetoacetate.
- Halogenation : Introducing chlorine and fluorine substituents via electrophilic aromatic substitution.
- Esterification : Converting the carboxylic acid derivative into the ethyl ester form.
Antimicrobial Properties
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that these compounds exhibit both antibacterial and antifungal properties. For example:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
- Antifungal Activity : It has also been evaluated against fungal strains, demonstrating varying degrees of efficacy.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro assays:
-
Cell Line Studies : The compound was tested against several cancer cell lines, including:
- H-460 (non-small-cell lung cancer)
- HT-29 (colon cancer)
- HepG2 (liver cancer)
- SGC-7901 (stomach cancer)
| Cell Line | IC50 Value (µM) | Comparative Control |
|---|---|---|
| H-460 | 0.55 | Gefitinib |
| HT-29 | 0.33 | Gefitinib |
| HepG2 | 1.24 | Gefitinib |
| SGC-7901 | 2.00 | Gefitinib |
The compound exhibited superior antiproliferative activity compared to standard treatments, indicating its potential as a lead compound for further development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication processes in microorganisms and cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
- Study on Antiproliferative Activity : A study published in PMC6268466 evaluated various quinoline derivatives for their antiproliferative effects against multiple cancer cell lines. This compound emerged as one of the most promising candidates due to its low IC50 values compared to existing therapies .
- Antimicrobial Evaluation : Another study highlighted its antimicrobial properties against resistant bacterial strains, showing that modifications in the quinoline structure can enhance activity against specific pathogens.
Q & A
Q. What protocols ensure reproducibility in biological assays?
- Guidelines :
- Use ATCC-certified bacterial strains and CLSI guidelines for MIC testing .
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
